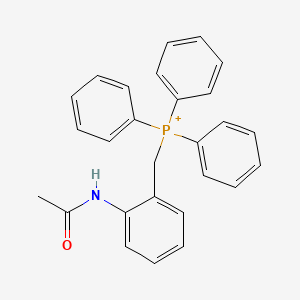
2-Bromo-6-(2-(p-tolyl)-1,3-dioxolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 289-351-0,也称为2,2'-偶氮二异丁腈,是一种在聚合反应中广泛用作自由基引发剂的化合物。它是一种白色结晶粉末,分子式为C8H12N4。该化合物以其分解并产生自由基的能力而闻名,而自由基是引发聚合过程所必需的。
准备方法
合成路线和反应条件
2,2'-偶氮二异丁腈通常通过丙酮氰醇与水合肼的反应合成。反应在受控条件下进行,以确保形成所需产物。反应可以表示如下:
CH3C(CN)OH+N2H4→C8H12N4+H2O
工业生产方法
在工业环境中,2,2'-偶氮二异丁腈的生产涉及使用类似反应条件的大规模合成。该工艺针对高产率和纯度进行了优化,确保该化合物满足其在聚合应用中的所需规格。
化学反应分析
反应类型
2,2'-偶氮二异丁腈主要发生分解反应以产生自由基。这些自由基具有很高的反应活性,可以引发各种聚合反应,包括:
加成聚合: 由2,2'-偶氮二异丁腈分解产生的自由基可以加到单体上,导致形成聚合物。
链转移反应: 自由基也可以参与链转移反应,其中自由基转移到另一个分子,继续聚合过程。
常用试剂和条件
2,2'-偶氮二异丁腈的分解通常在升高的温度下进行,通常在60-80°C的范围内。这些反应中使用的常见溶剂包括甲苯、苯和其他可以溶解引发剂和单体的有机溶剂。
形成的主要产物
2,2'-偶氮二异丁腈分解形成的主要产物是自由基,然后引发单体的聚合形成聚合物。形成的具体聚合物取决于反应中使用的单体。
科学研究应用
2,2'-偶氮二异丁腈在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。
化学: 它被广泛用作合成聚合物、共聚物和嵌段共聚物的自由基引发剂。它产生自由基的能力使其成为研究聚合机制的宝贵工具。
生物学: 在生物学研究中,2,2'-偶氮二异丁腈用于研究自由基对生物系统的影响。它用作研究氧化应激及其对细胞过程的影响的模型化合物。
医学: 该化合物用于药物递送系统的开发,其中利用其自由基引发特性来创建用于控制药物释放的基于聚合物的载体。
工业: 在工业应用中,2,2'-偶氮二异丁腈用于生产塑料、橡胶和其他基于聚合物的材料。它作为自由基引发剂的作用对于实现这些材料的所需特性至关重要。
作用机制
2,2'-偶氮二异丁腈的作用机制涉及其分解产生自由基。这些自由基是高反应性物质,可以通过加到单体上引发聚合反应。分解过程可以表示如下:
C8H12N4→2C4H6N2⋅
生成的自由基然后与单体反应,导致形成聚合物链。这些自由基的分子靶标是单体中的双键,它们发生加成反应形成聚合物。
相似化合物的比较
2,2'-偶氮二异丁腈在自由基引发剂中是独特的,因为它具有特定的分解温度和它产生的自由基的性质。类似的化合物包括:
过氧化苯甲酰: 另一种常用的自由基引发剂,但它在较低的温度下分解并产生不同的自由基。
偶氮二异丁腈 (AIBN): 在结构和功能上与2,2'-偶氮二异丁腈相似,但具有略微不同的分解特性。
枯烯过氧化氢: 用作不同聚合过程中的自由基引发剂,但它具有不同的分解机制。
2,2'-偶氮二异丁腈的独特性在于其特定的分解温度和它产生的自由基的稳定性,使其适用于各种聚合反应。
属性
CAS 编号 |
87848-96-2 |
|---|---|
分子式 |
C15H14BrNO2 |
分子量 |
320.18 g/mol |
IUPAC 名称 |
2-bromo-6-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]pyridine |
InChI |
InChI=1S/C15H14BrNO2/c1-11-5-7-12(8-6-11)15(18-9-10-19-15)13-3-2-4-14(16)17-13/h2-8H,9-10H2,1H3 |
InChI 键 |
WVNVMLQIFKCIQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(OCCO2)C3=NC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


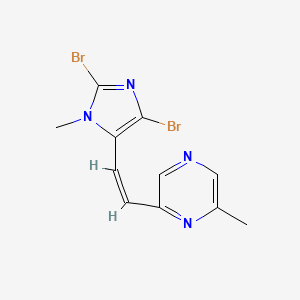
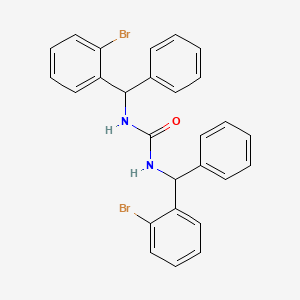
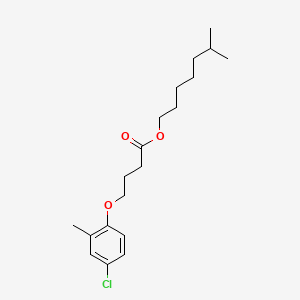
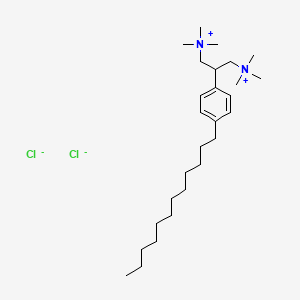

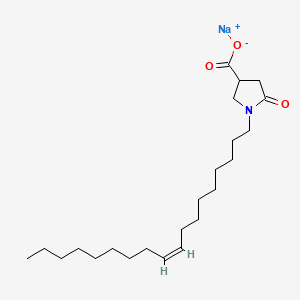

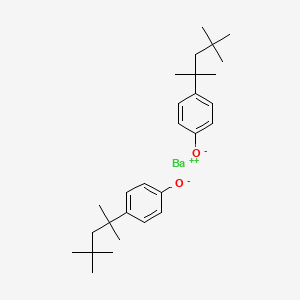
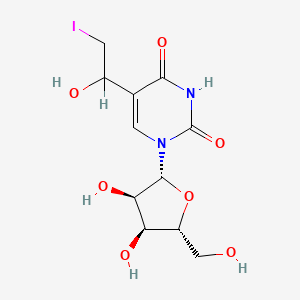
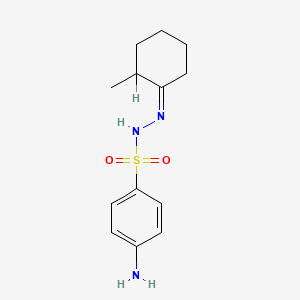

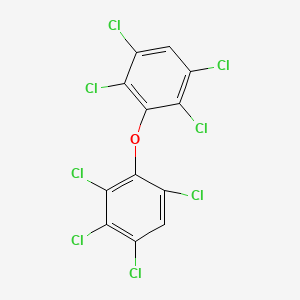
![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)
